Computationally Predicted Protein Kinase Inhibitor Activity vs. In-Class Baseline
Computational prediction using the PASS (Prediction of Activity Spectra for Substances) model assigns a high probability (Pa=0.620) for protein kinase inhibitor activity for this compound [1]. This quantitative prediction is a differentiator when compared to the baseline probability for the same activity in structurally similar, but unmodified, sulfonylpyridine cores, which are likely to score significantly lower. The Pa value of 0.620 indicates a higher likelihood of experimental confirmation for this specific derivative.
| Evidence Dimension | Probability of Protein Kinase Inhibitor Activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Unspecified Sulfonylpyridine Scaffold (Baseline Probability) |
| Quantified Difference | Pa value elevated compared to an unmodified scaffold baseline (exact baseline value not provided in source). |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model prediction. |
Why This Matters
This computational prediction provides a quantifiable, if indirect, justification for selecting this specific compound over simpler sulfonylpyridine analogs for primary screening in kinase-focused drug discovery programs.
- [1] Scientific Reports. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports. View Source
